Pentazocine is classified as a mixed agonist-antagonist opioid analgesic. Its chemical formula is , and it is recognized under various names, including its trade name, Talwin. It is derived from the structural modifications of morphinan and has been explored for its therapeutic effects in pain management while also being studied for its potential in treating opioid dependence due to its unique receptor activity profile.
The synthesis of pentazocine involves several methods, primarily focusing on the transformation of simpler organic compounds into the target structure. One notable method includes the reduction of 3-methyl-3-pentenenitrile using Raney nickel as a catalyst in an alcoholic ammonia solution. This process allows for lower reaction pressures and reduced reaction times compared to traditional methods, facilitating industrial production .
Another approach involves starting from 3,4-dimethylpyridine, which undergoes multiple steps including alkylation and cyclization to form the pentazocine structure . The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and catalyst concentration to optimize yield and purity.
Pentazocine has a complex molecular structure characterized by a bicyclic system that includes a piperidine ring. The structural formula can be represented as follows:
The molecular weight is approximately 299.43 g/mol. The compound features several functional groups, including a hydroxyl group and a tertiary amine, which are crucial for its biological activity.
The three-dimensional structure of pentazocine can be visualized using molecular modeling software, revealing its spatial arrangement that is essential for binding to opioid receptors.
Pentazocine undergoes various chemical reactions that are significant for both its synthesis and degradation. Key reactions include:
These reactions often require specific catalysts and conditions to ensure high yields and minimize byproducts .
Pentazocine exerts its analgesic effects primarily through interaction with the mu-opioid receptors (MOR) in the central nervous system while also acting as an antagonist at kappa-opioid receptors (KOR). This dual action results in effective pain relief with potentially fewer side effects compared to pure agonists.
The mechanism can be summarized as follows:
This unique mechanism allows pentazocine to provide analgesia while mitigating risks associated with traditional opioids .
These properties influence both the formulation of pentazocine for clinical use and its handling during synthesis .
Pentazocine is primarily used in clinical settings for pain management, particularly in surgical settings or for chronic pain conditions. Its mixed agonist-antagonist properties make it an interesting candidate for further research into opioid alternatives that minimize addiction risks.
Additionally, pentazocine has been studied for potential applications in treating opioid dependence due to its ability to activate opioid receptors without producing significant euphoria, thus offering a safer profile compared to traditional opioids .
Pentazocine emerged from systematic structural modifications of the benzomorphan core, a morphine-derived scaffold optimized for reduced addiction potential. The benzomorphan class was pioneered in the 1960s through ring simplification of morphine, removing the C-4,5 ether bridge while retaining the phenanthrene nucleus and essential tertiary amine. Ketocyclazocine (a prototypical benzomorphan) demonstrated potent κ-opioid receptor (KOR) agonism but caused dysphoria and hallucinations, limiting therapeutic utility. Pentazocine (Win 20,228), patented in 1960 and approved in 1967, incorporated a 3-(3-methylbut-2-en-1-yl) N-substituent on the azocine nitrogen, yielding mixed agonist-antagonist activity with a safer profile [5] [8]. This modification shifted receptor specificity: weak µ-opioid receptor (MOR) antagonism (Ki ~40 nM) combined with potent KOR agonism (Ki ~5 nM), reducing respiratory depression and abuse liability compared to classical opioids like morphine [4] [6]. The development pathway represented a strategic compromise—retaining analgesia while mitigating adverse effects through targeted molecular edits.
Table 1: Evolution of Key Benzomorphan Analogs [3] [8]
Compound | N-Substituent | Primary Target | Clinical Outcome |
---|---|---|---|
Ketocyclazocine | Phenethyl | KOR agonist | Hallucinations, sedation |
Phenazocine | Phenethyl | MOR agonist | High potency, abuse potential |
Pentazocine | 3-Methyl-2-butenyl | KOR agonist/MOR antagonist | Moderate pain relief, reduced abuse |
Bremazocine | Ethylcarbamate | KOR agonist | Powerful analgesia, psychotomimetics |
Pentazocine contains three chiral centers (C1, C9, C13), generating eight possible stereoisomers. The (-)-cis-(1R,9R,13S) enantiomer exhibits the highest biological activity due to complementary binding with opioid receptors. Enantiomeric differentiation studies confirm that this isomer possesses ~10-fold greater affinity for KOR compared to its (+)-cis counterpart. Pharmacological testing in rodent models revealed the (-)-isomer drives analgesia via KOR activation, while the (+)-isomer contributes to dysphoric side effects through σ1 receptor interactions (Ki = 27.5 nM) [9]. Despite this, clinical formulations use the racemic mixture due to synthetic complexity and cost constraints. The enantiomeric excess (ee) significantly impacts efficacy: a 90% ee of the (-)-isomer enhances analgesic potency by 35% compared to the racemate in thermal pain assays [7]. Resolution typically involves diastereomeric salt formation with chiral acids (e.g., dibenzoyltartaric acid), though asymmetric synthesis routes remain under exploration.
Table 2: Pharmacological Properties of Pentazocine Enantiomers [7] [9]
Enantiomer | KOR Affinity (Ki, nM) | MOR Affinity (Ki, nM) | σ1R Affinity (Ki, nM) | Net Effect |
---|---|---|---|---|
(-)-cis-Pentazocine | 5.2 ± 0.8 | 40.1 ± 6.3 | >1000 | Analgesia, sedation |
(+)-cis-Pentazocine | 58.3 ± 9.1 | 210 ± 25 | 27.5 ± 8.1 | Dysphoria, agitation |
Pentazocine’s synthesis leverages the Grewe cyclization as a key step to construct the benzomorphan core. The optimized industrial route begins with 3,4-dimethoxyphenethylamine and methyl vinyl ketone, undergoing Michael addition to form a ketone intermediate. Cyclization in polyphosphoric acid yields the hexahydrobenzazocine ring, which is demethylated with hydrobromic acid to reveal the phenolic OH group essential for opioid receptor binding [5]. The final step involves N-alkylation with 1-bromo-3-methylbut-2-ene, introducing the allylic substituent that confers partial MOR antagonism. Modifications to this pathway enable hybrid functionality:
The N-substituent critically directs pentazocine’s receptor selectivity and functional activity. Structure-activity relationship (SAR) studies reveal:
Table 3: Impact of N-Substituents on Opioid Receptor Affinity [9]
N-Substituent | KOR (Ki, nM) | MOR (Ki, nM) | σ1R (Ki, nM) | Functional Outcome |
---|---|---|---|---|
3-Methylbut-2-enyl | 5.2 | 40.1 | >1000 | KOR agonism/MOR antagonism |
Phenethyl | 120 | 0.8 | 85 | MOR agonism/dysphoria |
para-Fluorobenzyl | 210 | 150 | 14.3 | σ1R-mediated psychosis |
Cyclopropylmethyl | 35 | 2.1 | 420 | High MOR dependence risk |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7